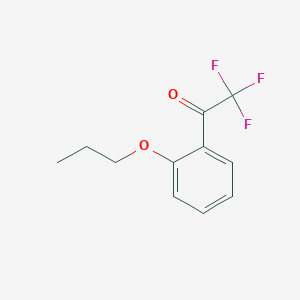

2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone

Description

2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group and a propoxy (-OCH₂CH₂CH₃) substituent at the ortho position of the phenyl ring. The trifluoromethyl group imparts strong electron-withdrawing properties, while the propoxy substituent introduces moderate electron-donating effects via its oxygen atom.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-7-16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUIVNVKGCVLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-n-Propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control.

Purification: Techniques such as distillation or recrystallization to ensure high purity of the final product.

Safety Measures: Implementation of safety protocols to handle the reactive intermediates and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2’-n-Propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, hydrocarbons.

Substitution Products: Compounds with varied functional groups replacing the propoxy group.

Applications De Recherche Scientifique

2’-n-Propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty polymers and materials with enhanced thermal stability and chemical resistance.

Mécanisme D'action

The mechanism of action of 2’-n-Propoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and gene expression.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron Effects : The propoxy group in the target compound balances electron donation (via oxygen) and steric bulk, contrasting with the electron-withdrawing -CF₃ group. Hydroxy derivatives (e.g., ) exhibit stronger hydrogen bonding, leading to higher melting points (e.g., 559°C for 2-hydroxyphenyl analog) .

- Heterocyclic Derivatives : Triazole () and indole () derivatives demonstrate enhanced biological or catalytic activities due to their heterocyclic frameworks.

Key Observations :

- The target compound’s synthesis likely parallels triazole derivatives (), though yields may vary with substituent reactivity.

- Propoxy introduction might require milder conditions compared to hydroxylation (), avoiding harsh acids like AlCl₃.

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s propoxy group may optimize pharmacokinetic properties compared to methoxy or hydroxy analogs.

- Heterocyclic derivatives (e.g., triazoles, indoles) show broader applications in catalysis and biomedicine .

Activité Biologique

2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone is a synthetic organic compound notable for its unique trifluoromethyl group and propoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and therapeutic applications.

- Molecular Formula : C₉H₈F₃O

- Molecular Weight : 194.16 g/mol

- CAS Number : 434-45-7

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the propoxy group may influence its binding affinity to biological targets. The electronic properties imparted by the trifluoromethyl group are critical for its interaction with enzymes and receptors.

The biological activity of 2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular responses. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as an inhibitor of certain enzymatic activities.

Antimicrobial Activity

Research has indicated that compounds similar to 2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone exhibit antimicrobial properties. For instance, studies on fluorinated chalcone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard methods, revealing varying degrees of effectiveness depending on the structural modifications of the compounds tested.

| Compound | Zone of Inhibition (mm) | Activity Classification |

|---|---|---|

| Ciprofloxacin | 30 | Excellent |

| 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone | 20 | Moderate |

| 2-Trifluoromethyl furan chalcones | 15 | Good |

Antitumor Activity

In vitro studies have explored the antitumor potential of related compounds. For example, a study investigating small-molecule inhibitors in cancer models showed that certain derivatives could effectively inhibit tumor growth at low concentrations (IC₅₀ values ranging from 0.62 to 5.5 nM). These findings suggest that modifications in the molecular structure can lead to enhanced biological activity against cancer cells.

Study on Anticancer Properties

A recent investigation into the anticancer properties of related compounds demonstrated significant inhibition of cell growth in various cancer cell lines. The study utilized KARPAS-299 xenograft models to assess the efficacy of these compounds in vivo. Results indicated that compounds with similar structural features to 2,2,2-Trifluoro-1-(2-propoxyphenyl)ethanone effectively inhibited ALK phosphorylation and downstream signaling pathways associated with tumor progression.

Screening for Biological Activity

A high-throughput screening assay was developed to evaluate the biological activity of various derivatives of trifluoromethyl ketones. Compounds were tested for their ability to inhibit bacterial secretion systems and other pathogenic mechanisms. The results highlighted the potential for these compounds to serve as lead candidates in drug development targeting infectious diseases.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.